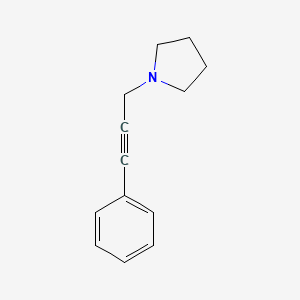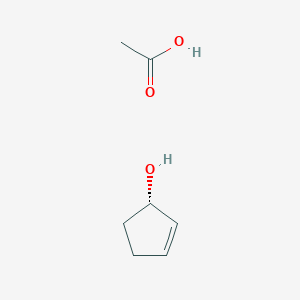
acetic acid;(1S)-cyclopent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1S)-cyclopent-2-en-1-ol is a compound that combines the properties of acetic acid and (1S)-cyclopent-2-en-1-olIt is widely used in the chemical industry and is a key component of vinegar (1S)-cyclopent-2-en-1-ol is a chiral alcohol with a cyclopentene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-cyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the esterification of (1S)-cyclopent-2-en-1-ol with acetic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
(1S)-cyclopent-2-en-1-ol+acetic acid→acetic acid;(1S)-cyclopent-2-en-1-ol+water
Industrial Production Methods
Industrial production of acetic acid involves several methods, including the carbonylation of methanol, oxidation of acetaldehyde, and fermentation processes . The production of (1S)-cyclopent-2-en-1-ol can be achieved through the reduction of cyclopent-2-en-1-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The combination of these two compounds can be carried out through esterification as described above.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1S)-cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (1S)-cyclopent-2-en-1-ol can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The hydroxyl group in (1S)-cyclopent-2-en-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkyl halides, esters
Aplicaciones Científicas De Investigación
Acetic acid;(1S)-cyclopent-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(1S)-cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as a weak acid, donating protons and participating in acid-base reactions. The (1S)-cyclopent-2-en-1-ol component can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Acetic acid;(1S)-cyclopent-2-en-1-ol can be compared with other similar compounds, such as:
Acetic acid: A simple carboxylic acid with a wide range of applications in the chemical industry.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group, used in organic synthesis.
Cyclopent-2-en-1-one: A cyclopentene derivative with a carbonyl group, used as a precursor in various chemical reactions.
The uniqueness of this compound lies in its combination of acetic acid and (1S)-cyclopent-2-en-1-ol, resulting in a compound with distinct chemical and physical properties.
Propiedades
Número CAS |
62247-42-1 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
acetic acid;(1S)-cyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h1,3,5-6H,2,4H2;1H3,(H,3,4)/t5-;/m1./s1 |
Clave InChI |
PKQUEDAUNKXNIJ-NUBCRITNSA-N |
SMILES isomérico |
CC(=O)O.C1C[C@@H](C=C1)O |
SMILES canónico |
CC(=O)O.C1CC(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


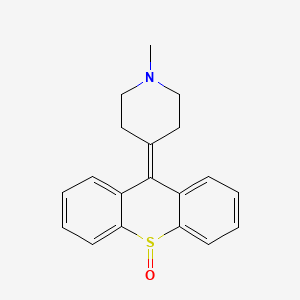
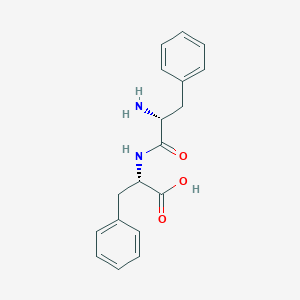

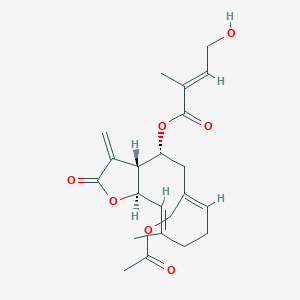
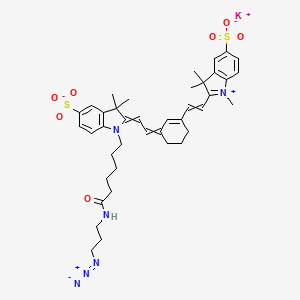
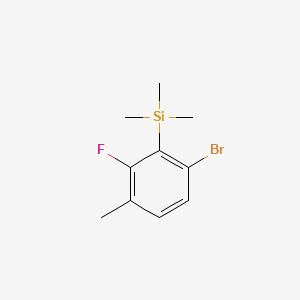
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
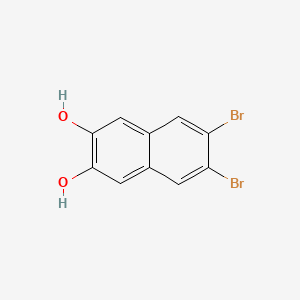
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
